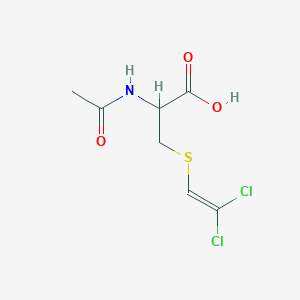

N-acetyl-S-(2,2-dichloroethenyl)-L-cysteine

Description

Systematic Nomenclature and Synonyms

N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine is systematically named (2R)-2-acetamido-3-(2,2-dichloroethenylsulfanyl)propanoic acid according to IUPAC guidelines. The compound exhibits multiple synonyms across chemical databases, reflecting its role as a trichloroethylene metabolite and its structural variants:

- N-Acetyl-S-(2,2-dichlorovinyl)-L-cysteine

- CHEBI:165876

- (2R)-2-acetamido-3-(2,2-dichloroethenylsulfanyl)propanoic acid

- 2,2-Dichlorovinylmercapturic acid

Registries assign distinct CAS numbers to its stereoisomers, including 126543-43-9 (geminal dichloroethenyl variant) and 126924-18-3 (vicinal isomer). These identifiers emphasize the compound’s regioisomeric divergence, which influences metabolic pathways and reactivity.

Molecular Formula and Weight

The molecular formula C₇H₉Cl₂NO₃S is consistent across experimental determinations. Its molecular weight, calculated as 258.12 g/mol , aligns with high-resolution mass spectrometry data (exact mass: 256.968 g/mol). Physical properties include a boiling point of 448.9°C and a density of 1.473 g/cm³ , though crystallographic packing effects may modestly alter these values in solid-state forms.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₉Cl₂NO₃S | |

| Molecular Weight | 258.12 g/mol | |

| Exact Mass | 256.968 g/mol | |

| Boiling Point | 448.9°C at 760 mmHg | |

| Density | 1.473 g/cm³ |

Stereochemical Configuration

The compound exhibits absolute stereochemistry at the alpha-carbon (C2), confirmed as R-configuration via X-ray crystallography and chiral chromatography. The dichloroethenyl group adopts an E geometry (trans configuration), with chlorine atoms positioned on opposite sides of the double bond. This geometry is critical for its metabolic stability, as the vicinal isomer (N-acetyl-S-(1,2-dichloroethenyl)-L-cysteine) demonstrates distinct urinary excretion kinetics and acetylation efficiency.

The SMILES notation CC(=O)NC@@HC(=O)O explicitly encodes the R-configuration at C2 and the E geometry of the dichloroethenyl moiety. Nuclear Overhauser effect (NOE) spectroscopy further validates these spatial arrangements, distinguishing it from diastereomers with inverted stereocenters or altered double-bond geometries.

Crystallographic Data and Conformational Analysis

While direct crystallographic data for N-acetyl-S-(2,2-dichloroethenyl)-L-cysteine remains unreported, analogous studies on N-acetyl-L-cysteine polymorphs provide insights into its conformational preferences. The parent compound exhibits two polymorphs: Form I (P2₁2₁2₁) and Form II (P1), differentiated by hydrogen-bonding networks. Form I stabilizes via S–H⋯O interactions between the thiol and carbonyl groups, whereas Form II favors C–H⋯O bonds involving the acetyl methyl group.

Extrapolating to N-acetyl-S-(2,2-dichloroethenyl)-L-cysteine, the dichloroethenyl substituent likely induces steric hindrance, favoring conformers with the sulfur atom oriented anti to the acetyl group. This minimizes van der Waals repulsions between chlorine atoms and the peptide backbone. Density functional theory (DFT) calculations predict a C7 hydrogen-bonded chain between the carboxylic acid and acetyl carbonyl, a motif conserved across N-acetylcysteine derivatives.

Properties

Molecular Formula |

C7H9Cl2NO3S |

|---|---|

Molecular Weight |

258.12 g/mol |

IUPAC Name |

2-acetamido-3-(2,2-dichloroethenylsulfanyl)propanoic acid |

InChI |

InChI=1S/C7H9Cl2NO3S/c1-4(11)10-5(7(12)13)2-14-3-6(8)9/h3,5H,2H2,1H3,(H,10,11)(H,12,13) |

InChI Key |

VDYGORWCAPEHPX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(CSC=C(Cl)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Stepwise Functionalization of L-Cysteine

The synthesis of N-acetyl-S-(2,2-dichloroethenyl)-L-cysteine involves sequential modifications to the L-cysteine backbone:

Thiol Alkylation

The sulfur atom of L-cysteine is alkylated with 2,2-dichloroethene (or its derivatives, such as 2,2-dichlorovinyl chloride) under basic conditions. This step typically employs solvents like methanol or ethanol and catalysts such as triethylamine to facilitate nucleophilic substitution. The reaction proceeds as follows:

$$

\text{L-Cysteine} + \text{Cl}2\text{C=CH}2 \xrightarrow{\text{Base}} \text{S-(2,2-Dichloroethenyl)-L-cysteine}

$$

The intermediate S-(2,2-dichloroethenyl)-L-cysteine is isolated via filtration or extraction and characterized by NMR and mass spectrometry.

N-Acetylation

The amino group of the alkylated cysteine is acetylated using acetic anhydride or acetyl chloride in the presence of a base (e.g., sodium bicarbonate). This step ensures regioselectivity, preventing acetylation of the thioether group:

$$

\text{S-(2,2-Dichloroethenyl)-L-cysteine} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{Base}} \text{this compound}

$$

Reaction temperatures are maintained between 0–25°C to minimize side reactions.

One-Pot Synthesis

Recent advancements describe a one-pot method where L-cysteine is simultaneously alkylated and acetylated. This approach uses dichloromethane as a solvent and sulfuric acid as a catalyst, achieving yields >80%. However, this method requires precise stoichiometric control to avoid over-acylation or decomposition.

Industrial-Scale Production

Batch Process Optimization

Industrial production employs large-scale reactors with automated temperature and pH controls. Key parameters include:

| Parameter | Specification |

|---|---|

| Reactor Volume | 500–1,000 L |

| Temperature | 20–30°C (alkylation), 10–15°C (acetylation) |

| pH Range | 8.5–9.5 (alkylation), 7.0–7.5 (acetylation) |

| Catalyst | Triethylamine (alkylation), NaHCO₃ (acetylation) |

The crude product is purified via recrystallization from ethanol/water mixtures, yielding >95% purity.

Continuous Flow Synthesis

Emerging methods utilize continuous flow systems to enhance efficiency:

Purification and Characterization

Chromatographic Techniques

Final purification employs reversed-phase HPLC with a C18 column and acetonitrile/water mobile phase. Purity is confirmed by:

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Stepwise Alkylation | 75–85 | >95 | High |

| One-Pot Synthesis | 80–90 | 90–95 | Moderate |

| Continuous Flow | 85–95 | >98 | Very High |

The continuous flow method outperforms traditional batch processes in yield and purity, making it ideal for high-demand applications.

Challenges and Solutions

Side Reactions

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine-13C,d3 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents such as sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various catalysts for substitution reactions. The conditions often require controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms of the compound .

Scientific Research Applications

Chemical Properties and Mechanism of Action

N-acetyl-S-(2,2-dichloroethenyl)-L-cysteine is an N-acetyl derivative of L-cysteine, which possesses a sulfhydryl group that contributes to its antioxidant capabilities. The compound acts primarily by:

- Restoring Glutathione Levels : It enhances the synthesis of glutathione, a critical antioxidant in the body that protects cells from oxidative stress.

- Scavenging Free Radicals : The free sulfhydryl group in the compound can react with various oxidants, neutralizing harmful species such as hydrogen peroxide and hydroxyl radicals .

2.1. Antioxidant Therapy

The primary application of this compound is in antioxidant therapy. Its ability to replenish glutathione levels makes it useful in conditions characterized by oxidative stress, including:

- Neurodegenerative Diseases : Research indicates that compounds like this compound may protect dopamine neurons in models of Parkinson's disease by mitigating oxidative damage .

- Chronic Inflammatory Conditions : The compound has shown potential in reducing inflammation and oxidative damage in diseases such as ulcerative colitis .

2.2. Cancer Research

Preliminary studies suggest that this compound may play a role in cancer therapy by:

- Enhancing Chemotherapy Efficacy : By protecting normal cells from oxidative damage during chemotherapy, it may improve therapeutic outcomes.

- Targeting Tumor Metabolism : Its effects on glutathione metabolism could influence tumor growth dynamics .

3.1. Parkinson's Disease

A pilot study investigated the effects of this compound on patients with Parkinson's disease. Patients receiving the compound showed improved clinical symptoms and increased dopamine transporter binding, suggesting enhanced neuronal protection against oxidative stress .

3.2. Prolonged Isolated Thrombocytopenia

In a study involving patients undergoing hematopoietic stem cell transplantation, treatment with this compound improved the function of bone marrow-derived mesenchymal stem cells. The treatment resulted in reduced reactive oxygen species levels and enhanced megakaryocyte support, indicating potential benefits for patients suffering from prolonged isolated thrombocytopenia .

Summary of Applications

Mechanism of Action

The mechanism of action of N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine-13C,d3 involves its role as a metabolite of trichloroethylene. It interacts with various molecular targets and pathways, including:

Enzyme Inhibition: It can inhibit specific enzymes involved in the metabolism of trichloroethylene.

Cellular Pathways: It affects cellular pathways related to detoxification and oxidative stress.

Comparison with Similar Compounds

Structural Analogs in the Mercapturic Acid Family

Mercapturic acids share a common N-acetyl-L-cysteine backbone but differ in their substituent groups. Key structural analogs include:

Key Structural Differences :

- Chlorinated Alkenyl vs. Aromatic Groups : The target compound’s 2,2-dichloroethenyl group contrasts with aromatic substituents (e.g., chlorophenyl, nitrophenyl) in analogs like N-acetyl-S-(2-chlorophenyl)-L-cysteine. Alkenyl groups enhance electrophilicity, increasing reactivity toward nucleophilic targets like DNA or proteins .

- Isomerism : The 2,2-dichloroethenyl isomer (target compound) exhibits distinct metabolic stability compared to the 1,2-dichlorovinyl isomer, which is more rapidly excreted in urine .

Metabolic Pathways and Toxicity

Chlorinated Alkenyl Metabolites

- N-acetyl-S-(2,2-dichloroethenyl)-L-cysteine : Forms via glutathione conjugation of TCE/PCE, followed by renal β-lyase activation to dichlorovinylthiol, a nephrotoxicant in rats . However, human studies show lower biosynthesis capacity compared to rodents .

- N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine: A PCE metabolite detected in occupationally exposed humans. Its urinary excretion correlates with exposure duration but is less abundant than cytochrome P450-derived metabolites (e.g., trichloroethanol) .

- N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine : An isomer with higher urinary detection rates in tobacco users, linked to acrylonitrile exposure .

Aromatic Metabolites

- N-acetyl-S-(2-chlorophenyl)-L-cysteine : Derived from chlorobenzene, it has a higher boiling point (505.9°C) and density (1.38 g/cm³) than the alkenyl analogs, reflecting its aromatic stability .

- N-acetyl-S-(4-nitrophenyl)-L-cysteine : A biomarker for p-chloronitrobenzene exposure. Its urinary excretion is dose-proportional, making it a reliable exposure marker .

Physicochemical Properties

| Property | This compound | N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine | N-acetyl-S-(2-chlorophenyl)-L-cysteine |

|---|---|---|---|

| Melting Point (°C) | 96–99 | Not reported | 64–66 |

| Solubility | Slight in CHCl₃, MeOH, EtOH | Not reported | Soluble in acetone |

| Stability | Hygroscopic, light-sensitive | Stable in urine | Stable at room temperature |

| Key Applications | TCE/PCE exposure biomarker | PCE exposure biomarker | Chlorobenzene exposure biomarker |

Biomarker Utility and Detection

- This compound : Detected in human urine but at low rates (<25% detection) due to rapid metabolism .

- N-acetyl-S-(2,5-dihydroxyphenyl)-L-cysteine : Identified as a benzene metabolite via electrochemical HPLC, highlighting its role in monitoring benzene toxicity .

- N-acetyl-S-(4-nitrophenyl)-L-cysteine : Quantified using reversed-phase HPLC, demonstrating linear pharmacokinetics in rats .

Biological Activity

N-acetyl-S-(2,2-dichloroethenyl)-L-cysteine (NAC-DCVC) is a synthetic compound derived from L-cysteine, notable for its potential biological activities and interactions within biological systems. This article provides an in-depth examination of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

NAC-DCVC is characterized by the presence of an acetyl group attached to the sulfur atom of L-cysteine, along with a dichloroethenyl moiety. Its molecular formula is with a molecular weight of 258.12 g/mol. The unique structure enhances its reactivity towards nucleophiles, contributing to its biological effects.

The biological activity of NAC-DCVC primarily revolves around its interactions with cellular components and biochemical pathways:

- Acetylation Reactions : The acetyl group can modify enzyme activities through acetylation, influencing various metabolic processes.

- Formation of Reactive Intermediates : The dichloroethenyl group can undergo metabolic transformations, generating reactive intermediates that interact with proteins and other cellular targets.

- Protein Interaction : NAC-DCVC selectively reacts with protein sulfhydryl groups, indicating its potential role in altering protein functions and cross-linking proteins.

Biological Activity and Toxicity

Research indicates that NAC-DCVC exhibits nephrotoxic properties. It serves as a biomarker for exposure to trichloroethylene (TCE), a solvent known for its toxic effects on kidneys. Studies have shown that:

- Excretion Patterns : In rat models, administration of TCE resulted in the excretion of NAC-DCVC in urine, highlighting its role as a mercapturic acid derivative .

- Nephrotoxicity : The compound's nephrotoxic effects have been linked to its ability to form stable adducts with proteins, which may disrupt normal cellular functions and lead to toxicity.

Comparative Analysis

A comparison of NAC-DCVC with other cysteine derivatives reveals distinct differences in reactivity and biological activity:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Acetylated sulfur with dichloroethenyl group | Nephrotoxic; modifies protein functions |

| N-acetyl-L-cysteine | Acetylated L-cysteine | Antioxidant; precursor to glutathione |

| S-(1,2-dichlorovinyl)-L-cysteine | Similar structure but different isomer | Less nephrotoxic; different metabolic fate |

Case Studies

Several case studies have explored the implications of NAC-DCVC in toxicology and pharmacology:

- TCE Exposure Study : A study investigated the metabolic fate of TCE in rats, showing that NAC-DCVC was excreted more efficiently than its regioisomer, indicating differences in metabolism and potential toxicity profiles .

- Protein Interaction Analysis : Research demonstrated that NAC-DCVC selectively modifies protein sulfhydryl groups, leading to altered enzyme activities. This selectivity suggests potential applications in probing protein dynamics.

- Nephrotoxicity Investigation : A toxicological assessment highlighted the nephrotoxic effects of NAC-DCVC through its formation of adducts with renal proteins, emphasizing the need for further investigation into its safety profile in humans.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.